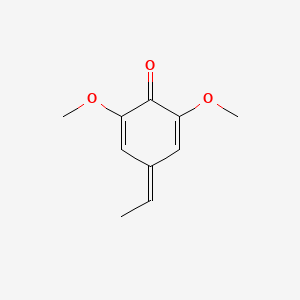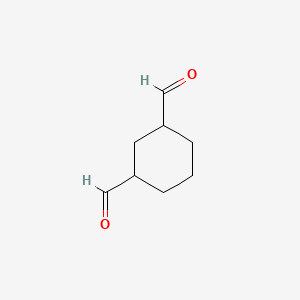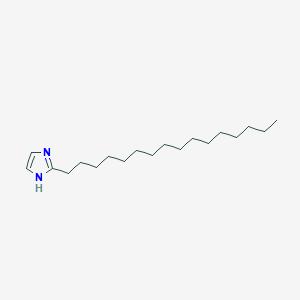![molecular formula C20H30Si2 B14632482 [[1,1'-Biphenyl]-2,2'-diylbis(methylene)]bis(trimethylsilane) CAS No. 57754-02-6](/img/structure/B14632482.png)
[[1,1'-Biphenyl]-2,2'-diylbis(methylene)]bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[[1,1’-Biphenyl]-2,2’-diylbis(methylene)]bis(trimethylsilane): is an organosilicon compound characterized by the presence of a biphenyl core linked to two trimethylsilane groups via methylene bridges. This compound is notable for its unique structural features and its applications in various fields of chemistry and industry.
準備方法
The synthesis of [[1,1’-Biphenyl]-2,2’-diylbis(methylene)]bis(trimethylsilane) typically involves the reaction of 1,1’-biphenyl-2,2’-diyldimethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
-
Synthetic Route
Reactants: 1,1’-biphenyl-2,2’-diyldimethanol, trimethylsilyl chloride, triethylamine.
Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature.
Reaction: [ \text{1,1’-biphenyl-2,2’-diyldimethanol} + 2 \text{(trimethylsilyl chloride)} \rightarrow \text{[[1,1’-Biphenyl]-2,2’-diylbis(methylene)]bis(trimethylsilane)} + 2 \text{(HCl)} ]
-
Industrial Production
- The industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and continuous flow systems to enhance efficiency and yield.
化学反応の分析
[[1,1’-Biphenyl]-2,2’-diylbis(methylene)]bis(trimethylsilane): undergoes various chemical reactions, including:
-
Oxidation
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in an acidic medium.
Products: Oxidation of the methylene bridges can lead to the formation of carboxylic acids or ketones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride.
Conditions: Anhydrous conditions, typically in ether solvents.
Products: Reduction can convert the methylene bridges to methylene groups.
-
Substitution
Reagents: Halogenating agents such as bromine or chlorine.
Conditions: Carried out in the presence of a catalyst or under UV light.
Products: Halogenated derivatives of the compound.
科学的研究の応用
[[1,1’-Biphenyl]-2,2’-diylbis(methylene)]bis(trimethylsilane): finds applications in various scientific research fields:
-
Chemistry
- Used as a precursor in the synthesis of more complex organosilicon compounds.
- Employed in the study of silicon-based reaction mechanisms and catalysis.
-
Biology
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
-
Medicine
- Explored for its potential use in the development of silicon-based pharmaceuticals.
-
Industry
- Utilized in the production of high-performance materials, including polymers and coatings, due to its thermal stability and unique chemical properties.
作用機序
The mechanism of action of [[1,1’-Biphenyl]-2,2’-diylbis(methylene)]bis(trimethylsilane) involves its interaction with various molecular targets and pathways:
-
Molecular Targets
- The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
- It can also form complexes with metal ions, influencing catalytic processes.
-
Pathways
- The compound’s effects are mediated through its ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions, which can alter the activity of biological molecules.
類似化合物との比較
[[1,1’-Biphenyl]-2,2’-diylbis(methylene)]bis(trimethylsilane): can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
[[1,1’-Biphenyl]-2,2’-diylbis(methylene)]bis(diphenylphosphine): Similar biphenyl core but with diphenylphosphine groups instead of trimethylsilane.
[[1,1’-Biphenyl]-2,2’-diylbis(methylene)]bis(trimethylgermane): Similar structure but with trimethylgermane groups instead of trimethylsilane.
-
Uniqueness
- The presence of trimethylsilane groups imparts unique chemical properties, such as increased thermal stability and reactivity towards certain reagents, distinguishing it from its analogs.
[[1,1’-Biphenyl]-2,2’-diylbis(methylene)]bis(trimethylsilane) , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.
特性
CAS番号 |
57754-02-6 |
|---|---|
分子式 |
C20H30Si2 |
分子量 |
326.6 g/mol |
IUPAC名 |
trimethyl-[[2-[2-(trimethylsilylmethyl)phenyl]phenyl]methyl]silane |
InChI |
InChI=1S/C20H30Si2/c1-21(2,3)15-17-11-7-9-13-19(17)20-14-10-8-12-18(20)16-22(4,5)6/h7-14H,15-16H2,1-6H3 |
InChIキー |
KLKPCWUVNUGVOD-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CC1=CC=CC=C1C2=CC=CC=C2C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


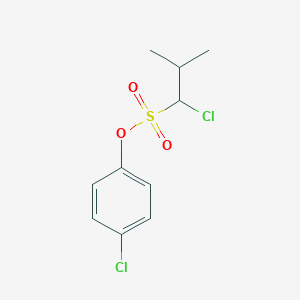

![Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)-](/img/structure/B14632417.png)
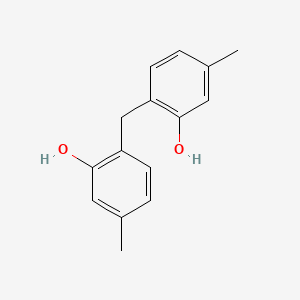
![4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate](/img/structure/B14632420.png)

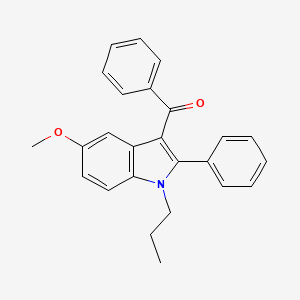
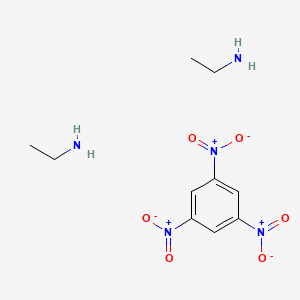
![Benzenamine, N-phenyl-N-[(phenylthio)methyl]-](/img/structure/B14632441.png)

